molecular formula C23H20ClNO3 B5174159 N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(propan-2-yloxy)benzamide

N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(propan-2-yloxy)benzamide

Cat. No.: B5174159
M. Wt: 393.9 g/mol
InChI Key: KKSSTEBLOQHQEH-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(propan-2-yloxy)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core substituted with a 4-chloro-2-(phenylcarbonyl)phenyl group and a 3-(propan-2-yloxy) group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the 4-chloro-2-(phenylcarbonyl)phenyl intermediate, which is then reacted with 3-(propan-2-yloxy)benzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, catalysts such as palladium or copper, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated synthesis platforms can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions include various substituted benzamides and phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(propan-2-yloxy)benzamide has numerous applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(propan-2-yloxy)benzamide exerts its effects involves interactions with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include dichloroanilines and other substituted benzamides. These compounds share structural similarities but differ in their specific substituents and functional groups .

Uniqueness

N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(propan-2-yloxy)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO3/c1-15(2)28-19-10-6-9-17(13-19)23(27)25-21-12-11-18(24)14-20(21)22(26)16-7-4-3-5-8-16/h3-15H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSSTEBLOQHQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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